Molecular Architecture and Synthetic Utility of 2-[(Phenylmethoxy)methyl]-1-butanol: A Technical Guide
Molecular Architecture and Synthetic Utility of 2-[(Phenylmethoxy)methyl]-1-butanol: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Biochemical Diagnostics
Executive Overview
In the landscape of advanced biochemical diagnostics and drug development, the precision of molecular intermediates dictates the efficacy and reliability of the final enzymatic substrates. 2-[(Phenylmethoxy)methyl]-1-butanol (CAS: 14058-59-4) serves as a critical linchpin in this domain[]. As a selectively protected derivative of a prochiral diol, it provides the exact orthogonal reactivity required to synthesize complex diagnostic markers.
This technical whitepaper deconstructs the molecular architecture, synthetic workflows, and downstream applications of 2-[(Phenylmethoxy)methyl]-1-butanol. Designed from the perspective of a Senior Application Scientist, the methodologies detailed herein emphasize causality in experimental design and employ self-validating protocols to ensure absolute scientific integrity.
Molecular Architecture and Physicochemical Profiling
Understanding the structural nuances of 2-[(Phenylmethoxy)methyl]-1-butanol is essential for predicting its behavior in complex synthetic pipelines. The molecule is structurally derived from the base chain 1-butanol, featuring a benzyloxymethyl group at the C2 position.
Structural Causality
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sp³ Hybridized Framework: The carbon backbone is entirely sp³ hybridized, allowing for significant conformational flexibility[2]. However, the introduction of the bulky phenylmethoxy (benzyl ether) group at C2 imposes necessary steric shielding.
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Desymmetrization & Chirality: The precursor, 2-ethylpropane-1,3-diol, is a prochiral (meso) molecule. The mono-benzylation of one of the symmetric hydroxymethyl arms breaks this symmetry, generating a chiral center at C2.
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Orthogonal Protection: The benzyl ether is highly stable under basic conditions and mild acidic environments, yet it can be cleanly cleaved via catalytic hydrogenolysis. This orthogonality is the primary reason this specific intermediate is chosen over unprotected diols when targeted oxidation is required.
Quantitative Physicochemical Data
To facilitate assay design and solvent selection, the core quantitative metrics of the molecule are summarized below.
| Property | Value |
| IUPAC Name | 2-[(Phenylmethoxy)methyl]butan-1-ol |
| CAS Registry Number | 14058-59-4 |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Monoisotopic Mass | 194.1306 Da |
| Hydrogen Bond Donors | 1 (Primary Hydroxyl) |
| Hydrogen Bond Acceptors | 2 (Ether Oxygen, Hydroxyl Oxygen) |
| Rotatable Bonds | 6 |
(Data corroborated via chemical standard specifications from 3[3].)
Strategic Synthetic Workflows
Synthesizing high-purity 2-[(Phenylmethoxy)methyl]-1-butanol requires strict stoichiometric control to prevent over-alkylation. The following protocol outlines a self-validating methodology for the mono-benzylation of 2-ethylpropane-1,3-diol.
Protocol 1: Selective Mono-Benzylation (Desymmetrization)
Objective: To achieve >95% mono-protected intermediate while suppressing di-benzylation.
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Preparation & Inert Atmosphere: Dissolve 1.0 equivalent of 2-ethylpropane-1,3-diol in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Causality: Anhydrous conditions are critical to prevent the degradation of the sodium hydride base.
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Controlled Deprotonation: Cool the reaction vessel to 0°C. Slowly add 1.05 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: Restricting the base to a slight stoichiometric excess ensures that only one hydroxyl group is deprotonated, statistically favoring the mono-alkoxide intermediate.
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Etherification: Add a catalytic amount of tetrabutylammonium iodide (TBAI) followed by the dropwise addition of 1.0 equivalent of Benzyl Bromide (BnBr). TBAI accelerates the Williamson ether synthesis via the in situ formation of the more reactive benzyl iodide.
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Quenching: After 4 hours at room temperature, quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes unreacted NaH without dropping the pH low enough to risk ether cleavage. Extract the aqueous layer with ethyl acetate (3x).
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Self-Validating Quality Control:
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TLC Analysis: Run a TLC plate (Hexane:EtOAc 7:3). The product will appear as a UV-active spot (due to the benzyl ring) with an Rf value of ~0.4, clearly distinct from the highly polar, non-UV-active starting diol.
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NMR Confirmation: Confirm structural integrity via ¹H-NMR. The diagnostic signal is the appearance of a singlet at ~4.5 ppm, corresponding to the two benzylic protons (-CH₂-Ph), alongside a broad singlet for the remaining free -OH group.
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Downstream Application: Diagnostic Substrate Synthesis
The primary industrial and academic value of 2-[(Phenylmethoxy)methyl]-1-butanol lies in its role as a precursor for 2-(Hydroxymethyl)butanoic acid (H946455)[]. This acid is an essential enzymatic substrate utilized globally to study the activity of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency in patients and genetic carriers, as highlighted by 4[4].
Protocol 2: Oxidation and Deprotection Pipeline
To convert the intermediate into the active diagnostic substrate, a two-step workflow is employed:
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Primary Alcohol Oxidation: The free hydroxyl group of 2-[(Phenylmethoxy)methyl]-1-butanol is oxidized to a carboxylic acid.
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Causality in Reagent Selection: A TEMPO/BAIB catalytic oxidation system is preferred over traditional Jones Reagent. TEMPO provides mild, highly selective oxidation of the primary alcohol without the harsh acidic conditions that could prematurely cleave the benzyl ether.
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Catalytic Hydrogenolysis: The resulting 2-(benzyloxymethyl)butanoic acid is dissolved in methanol. Palladium on Carbon (Pd/C, 10 wt%) is added, and the system is purged with H₂ gas (1 atm).
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Causality: Hydrogenolysis selectively cleaves the benzyl ether C-O bond, releasing toluene as a byproduct and yielding the fully deprotected 2-(hydroxymethyl)butanoic acid, leaving the newly formed carboxylic acid untouched.
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Workflow Visualization
Fig 1: Synthetic workflow from prochiral diol to MHBD diagnostic substrate.
Analytical Validation and Commercial Standards
For drug development applications, the starting intermediate must possess an exceptionally high purity profile to prevent background noise in sensitive enzymatic assays. Commercial analytical standards provided by institutions such as 5[5] and6[6] are validated using rigorous analytical frameworks:
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High-Performance Liquid Chromatography (HPLC): Utilized to verify >98% purity, ensuring the absence of the di-benzylated byproduct which would fail to oxidize in downstream steps.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the exact monoisotopic mass (194.13 Da), validating the molecular formula and ensuring no unexpected adducts are carried forward into the clinical substrate synthesis.
By strictly adhering to these self-validating protocols and understanding the core causality of the molecule's structural design, researchers can reliably deploy 2-[(Phenylmethoxy)methyl]-1-butanol as a foundational building block in metabolic research.
References
- LGC Standards. "Buy Online CAS Number 14058-59-4 - TRC - 2-[(Phenylmethoxy)methyl]-1-butanol".
- American Chemical Suppliers. "butanol suppliers USA - 1-butanol dehydrogenase (cytochrome c)".
- Fisher Scientific. "2-[(Phenylmethoxy)methyl]-1-butanol, TRC 250 mg | Buy Online".
- Guidechem. "SCHEMBL6068726 14058-59-4 wiki - Guidechem".
Sources
- 2. epdf.pub [epdf.pub]
- 3. Page loading... [wap.guidechem.com]
- 4. butanol suppliers USA [americanchemicalsuppliers.com]
- 5. 2-[(Phenylmethoxy)methyl]-1-butanol, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 6. Buy Online CAS Number 14058-59-4 - TRC - 2-[(Phenylmethoxy)methyl]-1-butanol | LGC Standards [lgcstandards.com]
